molecular formula C16H10N4O3S2 B2601436 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide CAS No. 325978-35-6

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide

Cat. No.: B2601436
CAS No.: 325978-35-6
M. Wt: 370.4
InChI Key: LEWHFWJCRXQHGC-UHFFFAOYSA-N
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Description

N-{11-Methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide is a tricyclic heterocyclic compound featuring a complex fused-ring system with two sulfur (dithia) and two nitrogen (diazatricyclo) atoms. The core structure is substituted with a 3-nitrobenzamide moiety at the 4-position of the tricyclic scaffold.

The synthesis of such compounds likely involves multi-step cyclization and coupling reactions. For instance, carbodiimide-mediated amide bond formation (as in ) could be employed to attach the nitrobenzamide group to the tricyclic core . Crystallographic tools like SHELX and ORTEP-3 () are critical for confirming its three-dimensional structure and stereoelectronic properties .

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S2/c1-8-17-11-5-6-12-14(13(11)24-8)25-16(18-12)19-15(21)9-3-2-4-10(7-9)20(22)23/h2-7H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWHFWJCRXQHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the nitrobenzamide group. Common reagents used in these reactions include thionyl chloride, amines, and nitro compounds. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the tricyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms in the tricyclic core may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene ()

  • Core Structure : Hexaazatricyclo system (six nitrogen atoms) vs. the target compound’s dithia-diazatricyclo system (two sulfur, two nitrogen).
  • Substituents : 4-Methoxyphenyl and phenyl groups vs. 3-nitrobenzamide.
  • Crystallographic Data : Mean C–C bond length = 0.005 Å; R factor = 0.041, indicating high structural precision .
  • Implications : The hexaaza system likely exhibits stronger hydrogen-bonding capacity, whereas the dithia-diaza system may confer enhanced lipophilicity and metabolic stability.

N-(1-Azidopentan-3-yl)-4-methoxybenzamide ()

  • Core Structure : Lacks the tricyclic system but shares a benzamide substituent.
  • Functional Groups : Azide and methoxy groups vs. nitro and methyl groups.
  • Physical Properties : Melting point = 73–76°C, suggesting moderate crystallinity compared to the target compound’s likely higher thermal stability due to its rigid tricyclic core .

4,6-Dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl Derivatives ()

  • Core Structure : Dioxa-thia-azatricyclo vs. dithia-diazatricyclo.
  • Substituents : Varied groups (e.g., phenylsulfanyl, dioxopyrrolidin) vs. nitrobenzamide.
  • Applications : These analogs are often explored for bioactivity, with sulfur and oxygen atoms influencing solubility and target affinity .

Comparative Analysis Table

Property Target Compound Hexaazatricyclo Derivative Dioxa-Thia-Azatricyclo Derivative
Core Heteroatoms 2 S, 2 N 6 N 2 O, 1 S, 1 N
Substituents 3-Nitrobenzamide 4-Methoxyphenyl, Phenyl Phenylsulfanyl, Dioxopyrrolidin
Crystallographic Precision Not reported R factor = 0.041 Not reported
Predicted Bioactivity Potential antimicrobial/anticancer (nitro group) Unclear (methoxy may limit reactivity) Possible enzyme inhibition (sulfur/oxygen motifs)

Challenges and Limitations

  • Structural Complexity : The dithia-diazatricyclo system’s synthesis may require stringent conditions to avoid side reactions.
  • Data Gaps: Limited experimental data (e.g., solubility, bioactivity) for the target compound necessitate further studies.

Biological Activity

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various mechanisms, including its interactions with enzymes and receptors, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Heterocyclic Rings : The presence of thiazole and benzothiazole rings contributes to its biological activity.
  • Functional Groups : The nitro group and methylsulfanyl moiety are significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in various metabolic pathways. For instance, it has shown potential in inhibiting α-glucosidase, which is relevant for managing diabetes .
  • Receptor Binding : The structural components suggest possible binding interactions with various receptors, influencing cellular signaling pathways.

Antioxidant Activity

Preliminary studies indicate that the compound exhibits significant antioxidant properties. This activity is crucial for combating oxidative stress in cells, potentially preventing damage associated with various diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several pathogens. In vitro studies have shown inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds within the same class:

  • Antioxidant Efficacy : Research utilizing DPPH assays has indicated that derivatives of thiazole compounds exhibit strong radical scavenging abilities.
  • Enzyme Inhibition Studies : Docking studies have revealed that structurally similar compounds can effectively bind to α-glucosidase with high affinity, indicating a promising pathway for diabetes treatment .
  • Antimicrobial Testing : Comparative studies have shown that the compound's efficacy against microbial strains is superior to traditional antibiotics like ampicillin.

Data Summary Table

Biological ActivityObserved EffectsReference
AntioxidantStrong radical scavenging ability
AntimicrobialInhibition of Staphylococcus aureus
Enzyme InhibitionEffective α-glucosidase inhibitor

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